molecular formula C9H18N2O4S B2418997 Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate CAS No. 1443983-23-0

Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate

Cat. No. B2418997
CAS RN: 1443983-23-0
M. Wt: 250.31
InChI Key: NNDORIZWDLLHLJ-RNFRBKRXSA-N
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Description

“Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” is a chemical compound with the CAS Number: 1903431-97-9 . It has a molecular weight of 250.32 . The compound is in solid form at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3R,4S)-4-amino-1,1-dioxidotetrahydrothiophen-3-yl)carbamate . The InChI code is 1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 .


Chemical Reactions Analysis

While specific reactions involving “Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate” are not available, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s molecular weight is 250.32 .

Scientific Research Applications

Anticonvulsant Properties

A study highlighted the synthesis and evaluation of aminoisopropanoloxy derivatives of 2-xanthone, including compounds with tert-butyl-amino groups. These compounds showed anticonvulsant activity, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures tests. Compounds with tert-butyl-amino groups were active in both anticonvulsant tests, suggesting potential applications in treating seizure disorders (Marona, Górka, & Szneler, 1998).

Amino Acid Determination in Brain Tissue

Research has developed a modified HPLC method using tert-butyl-thiol for the determination of amino acids in brain tissue. This method provides insights into the effects of neurotoxins and psychoactive compounds on brain amino acid metabolism, offering a tool for studying neurotoxicity and neurochemical changes (Hikal et al., 1988).

Enzyme Induction and Anticarcinogenic Effects

Tert-butyl-4-hydroxyanisole and related compounds induce detoxifying enzymes in the liver and peripheral tissues. The study examined the tissue specificity of enzyme induction, suggesting that structural modification of these compounds can manipulate enzyme induction patterns, potentially contributing to anticarcinogenic effects (De Long, Prochaska, & Talalay, 1985).

Antioxidant Properties and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, are explored for their environmental occurrence, human exposure, and toxicity. The study indicates potential hepatic toxicity and endocrine-disrupting effects of these antioxidants, urging future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDORIZWDLLHLJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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